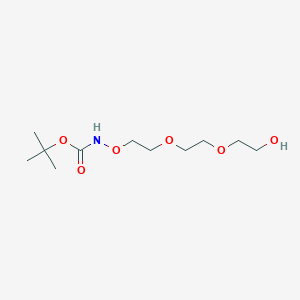

t-Boc-Aminooxy-PEG3-alcohol

Beschreibung

Defining the t-Boc-Aminooxy-PEG3-alcohol Molecular Architecture

The molecular structure of this compound is meticulously designed to offer orthogonal reactivity and desirable physicochemical properties. It is a heterobifunctional molecule, meaning it possesses two different reactive functional groups, allowing for sequential and controlled chemical modifications. thermofisher.com

The key components of its architecture are:

t-Boc-Protected Aminooxy Group: The aminooxy group (-O-NH₂) is a potent nucleophile that readily reacts with carbonyl compounds (aldehydes and ketones) to form stable oxime linkages. rsc.orgaxispharm.com This reaction is highly chemoselective and can be performed under mild, biologically compatible conditions. The aminooxy functionality is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group is stable under many reaction conditions but can be readily removed under mild acidic conditions to liberate the reactive aminooxy group for conjugation. broadpharm.com

Poly(ethylene glycol) Linker (PEG3): A short, monodisperse triethylene glycol (PEG3) spacer connects the two terminal functional groups. This PEG linker is hydrophilic, which significantly enhances the aqueous solubility of the molecule and any conjugate it is incorporated into. rsc.orgaxispharm.com The defined length of the PEG3 chain provides precise control over the distance between the conjugated moieties.

Terminal Alcohol Group: The primary alcohol (-OH) at the other end of the molecule serves as a versatile handle for a wide array of chemical transformations. It can be oxidized to an aldehyde or carboxylic acid, or replaced with other functional groups, enabling further derivatization and linkage to other molecules or surfaces. axispharm.combroadpharm.com

The combination of these three elements in a single molecule provides chemists with a powerful tool for multi-step synthesis and bioconjugation strategies.

| Property | Value | Source |

| Chemical Formula | C₁₁H₂₃NO₆ | axispharm.combroadpharm.com |

| Molecular Weight | 265.31 g/mol | axispharm.com |

| CAS Number | 252378-66-8 | axispharm.combroadpharm.com |

| Appearance | Varies (often a colorless to pale yellow oil or solid) | N/A |

| Solubility | Soluble in DMSO, DCM, DMF, and water (enhanced by PEG linker) | broadpharm.com |

Strategic Importance of Poly(ethylene glycol) Linkers in Advanced Chemical Systems

Poly(ethylene glycol) (PEG) linkers have become indispensable in the design of advanced chemical systems, particularly in the realm of biomedicine and materials science. precisepeg.com The inclusion of a PEG spacer, such as the PEG3 unit in this compound, imparts several strategic advantages:

Enhanced Solubility and Biocompatibility: PEG is a hydrophilic polymer known for its excellent water solubility and low toxicity. precisepeg.com Incorporating a PEG linker can significantly improve the solubility of hydrophobic molecules in aqueous environments, which is crucial for biological applications. precisepeg.com

Reduced Immunogenicity: The PEGylation of biomolecules, the process of attaching PEG chains, can shield them from the immune system, reducing their immunogenicity and prolonging their circulation time in the body. precisepeg.com

Controlled Spacer Length and Flexibility: The use of monodisperse PEG linkers, which have a precise and uniform length, allows for exact control over the spatial separation between two conjugated molecules. biochempeg.comadcreview.com This is critical for optimizing the activity of bioconjugates, such as antibody-drug conjugates (ADCs), where the distance between the antibody and the cytotoxic payload can influence efficacy. sigmaaldrich.com Short PEG chains, like PEG3, offer a balance of providing sufficient spacing to minimize steric hindrance while maintaining a compact molecular profile. precisepeg.com

Improved Pharmacokinetics: By increasing the hydrodynamic volume and solubility of a molecule, PEGylation can lead to improved pharmacokinetic properties, including a longer half-life in the bloodstream. adcreview.compharmiweb.com

The choice between a short, monodisperse PEG linker like PEG3 and a longer, polydisperse PEG chain depends on the specific application. For applications requiring precise control and a well-defined molecular structure, such as in the development of small molecule drugs or specific bioconjugates, monodisperse linkers are often preferred. biochempeg.comadcreview.com For instance, the use of monodisperse PEG linkers in the drug Movantik (naloxegol) was crucial for its design to limit its entry into the central nervous system. biochempeg.comadcreview.com

| Advantage of PEG Linkers | Description | Source |

| Increased Solubility | The hydrophilic nature of the ethylene (B1197577) glycol repeats enhances the solubility of attached molecules in aqueous solutions. | precisepeg.com |

| Reduced Steric Hindrance | The flexible PEG chain acts as a spacer, preventing the conjugated molecules from interfering with each other's function. | precisepeg.com |

| Improved Stability | PEGylation can protect molecules from enzymatic degradation. | N/A |

| Enhanced Bioavailability | By improving solubility and stability, PEG linkers can increase the amount of a substance that enters circulation and is available to have an active effect. | precisepeg.com |

Evolution of Heterobifunctional Building Blocks in Bioconjugation and Materials Science

The development of heterobifunctional building blocks represents a significant advancement in the field of chemical cross-linking. Early cross-linking strategies often employed homobifunctional reagents, which possess two identical reactive groups. thermofisher.com While useful for certain applications, these reagents can lead to a mixture of products, including undesirable polymerization and intramolecular cross-linking, as the two ends react non-selectively. thermofisher.com

The evolution towards heterobifunctional linkers, such as this compound, provided a solution to this challenge. By incorporating two different reactive groups with orthogonal reactivity, chemists can perform sequential, two-step conjugations. thermofisher.com This allows for the controlled and directional assembly of complex molecular architectures. For example, one end of the linker can be reacted with a first molecule, and after purification, the second, protected reactive group can be deprotected and reacted with a second molecule. This stepwise approach is fundamental to creating well-defined bioconjugates, such as antibody-drug conjugates, where a specific drug molecule needs to be attached to a specific site on an antibody. sigmaaldrich.com

The evolution of these linkers has also seen the incorporation of various functionalities to tailor their properties for specific applications. This includes:

Cleavable Linkers: Some linkers are designed to be cleaved under specific conditions, such as changes in pH or the presence of certain enzymes, allowing for the controlled release of a conjugated molecule at a target site.

Click Chemistry Handles: The incorporation of functional groups that participate in "click" chemistry reactions, such as azides and alkynes, has enabled highly efficient and specific ligations. nih.gov

Photo-reactive Groups: Photo-activatable cross-linkers allow for temporal control over the cross-linking reaction, which is initiated by exposure to light. korambiotech.com

The development of a diverse toolbox of heterobifunctional building blocks has been instrumental in the progress of various scientific fields. In bioconjugation, they are used to create sophisticated therapeutic and diagnostic agents. In materials science, they are employed to functionalize surfaces, create hydrogels, and assemble nanomaterials. rsc.org The continued innovation in linker design promises to enable the construction of even more complex and functional molecular systems in the future.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO6/c1-11(2,3)18-10(14)12-17-9-8-16-7-6-15-5-4-13/h13H,4-9H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPPJFIQLDPGQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes to t-Boc-Aminooxy-PEG3-alcohol

The synthesis of this compound requires a modular approach, focusing on the independent formation of the key functional regions: the protected aminooxy terminus and the PEGylated alcohol segment.

Tailored Synthesis of Aminooxy Functionalities

The aminooxy group (R-O-NH₂) is a highly nucleophilic moiety that enables chemoselective ligation with carbonyl compounds. iris-biotech.de Its synthesis typically involves the N-alkylation of a protected hydroxylamine (B1172632) equivalent. A common and effective strategy employs a Mitsunobu reaction followed by hydrazinolysis. nih.gov

In this approach, an alcohol precursor is reacted with N-hydroxyphthalimide under Mitsunobu conditions (using reagents like triphenylphosphine and diethyl azodicarboxylate). This step forms an N-O bond and introduces the phthalimide group, which serves as a robust protecting group for the aminooxy nitrogen. Subsequent treatment with hydrazine cleaves the phthalimide group, liberating the desired aminooxy functionality. nih.gov To arrive at the target compound, this aminooxy group is then protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the stable t-Boc-aminooxy moiety.

Integration of the PEG3 Spacer Unit

Polyethylene (B3416737) glycol (PEG) linkers are widely incorporated into bioactive molecules to enhance aqueous solubility, improve pharmacokinetic profiles, and provide flexible spacing between conjugated entities. lifetein.comlifetein.compeptide.com The PEG3 unit in this compound consists of three repeating ethylene (B1197577) glycol units.

The integration of this spacer can be achieved by starting with a commercially available triethylene glycol derivative that has two distinct functional handles. For instance, a common route involves starting with triethylene glycol monomethyl ether, converting the terminal alcohol to a good leaving group (e.g., a tosylate or mesylate), and then displacing it with a Boc-protected aminooxy nucleophile. Alternatively, a precursor like 2-(2-(2-hydroxyethoxy)ethoxy)ethanol can be selectively functionalized at one end before introducing the aminooxy group at the other. The synthesis is designed to ensure the final product has a free terminal alcohol for further modifications. broadpharm.comaxispharm.com

Orthogonal Protection and Deprotection Strategies

Orthogonal protection is a synthetic strategy that employs multiple protecting groups, each of which can be removed under specific conditions without affecting the others. bham.ac.ukuchicago.edufiveable.me This principle is central to the utility of this compound, allowing for the selective manipulation of its terminal functional groups.

Chemoselective Cleavage of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines and related functionalities due to its stability in basic and mildly acidic conditions, and its facile removal under moderately to strongly acidic conditions. umich.edu The cleavage of the Boc group from the aminooxy moiety is typically accomplished using strong acids like trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), or with hydrogen chloride (HCl) in an organic solvent like methanol or dioxane. wikipedia.org

The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of the stable tert-butyl cation, which subsequently forms isobutylene and a proton. This process releases carbon dioxide and the free aminooxy group. wikipedia.org The conditions for Boc deprotection are generally mild enough to leave the ether linkages of the PEG spacer and the terminal alcohol intact.

| Reagent System | Typical Conditions | Selectivity |

| Trifluoroacetic Acid (TFA) | 10-50% TFA in Dichloromethane (DCM), room temperature | High selectivity for Boc over many other protecting groups. |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Methanol, 0°C to room temperature | Effective and clean deprotection. |

| Aluminum Chloride (AlCl₃) | AlCl₃ in a suitable solvent | Milder conditions for substrates sensitive to strong acids. wikipedia.org |

| Trimethylsilyl Iodide (TMSI) | TMSI followed by methanol | Useful for substrates where other acidic methods are too harsh. wikipedia.org |

Differential Reactivity of Terminal Alcohol and Protected Aminooxy Groups

The key to the utility of this compound as a heterobifunctional linker lies in the differential reactivity of its two terminal groups. The Boc-protected aminooxy group is chemically inert to a wide range of reaction conditions under which the primary alcohol can be readily modified.

The terminal hydroxyl group can undergo various standard transformations:

Esterification: Reaction with carboxylic acids (using carbodiimide coupling agents like DCC or EDC) or acyl chlorides to form esters.

Etherification: Alkylation with alkyl halides under basic conditions (Williamson ether synthesis).

Oxidation: Conversion to an aldehyde or carboxylic acid using appropriate oxidizing agents (e.g., PCC, DMP, or TEMPO).

Activation: Conversion to a better leaving group, such as a tosylate or mesylate, to facilitate subsequent nucleophilic substitution.

These reactions can be performed selectively while the Boc group remains on the aminooxy function, ensuring that its unique reactivity is reserved for a later synthetic step. This orthogonal stability is fundamental to its role in the stepwise construction of complex molecular architectures. bham.ac.ukthieme-connect.de

Derivatization Strategies of this compound

The dual functionality of this compound allows for two distinct pathways of derivatization, either by modifying the alcohol first or by deprotecting the aminooxy group for subsequent conjugation.

Derivatization via the Terminal Alcohol: The hydroxyl group serves as a versatile handle for attaching the linker to various substrates or for introducing other functional groups. For example, it can be reacted with an activated carboxylic acid on a solid support for peptide synthesis or with a fluorescent dye to create a labeling reagent.

Derivatization via the Aminooxy Group: Following the chemoselective removal of the Boc group, the liberated aminooxy group is available for its primary application: reaction with aldehydes or ketones. broadpharm.com This reaction, known as oxime ligation, proceeds under mild, often aqueous conditions and forms a highly stable oxime bond. nih.govlouisville.edu This ligation chemistry is a cornerstone of bioconjugation because of its high chemoselectivity, as aldehydes and ketones are not commonly found in native proteins or nucleic acids.

| Functional Group | Derivatization Reaction | Resulting Linkage |

| Terminal Alcohol | Esterification with a carboxylic acid | Ester |

| Activation (e.g., tosylation) followed by substitution with an azide (B81097) | Alkyl Azide | |

| Oxidation to an aldehyde | Aldehyde | |

| Aminooxy (post-Boc deprotection) | Reaction with an aldehyde-containing biomolecule | Oxime |

| Reaction with a ketone-functionalized surface | Oxime |

This dual reactivity allows for the synthesis of complex conjugates where, for instance, the alcohol end is attached to a solid surface, and the deprotected aminooxy end is used to capture an aldehyde-tagged protein from a cell lysate.

Functionalization via the Terminal Hydroxyl Group

The primary alcohol of this compound serves as a versatile handle for the introduction of various functional groups through well-established organic transformations. These modifications are crucial for its application in bioconjugation and materials science, enabling the attachment of this linker to a diverse range of molecules and surfaces.

The terminal hydroxyl group can be readily converted into esters and amides, providing stable linkages to carboxylic acids and amines, respectively.

Esterification: The esterification of this compound with a carboxylic acid is typically achieved under standard conditions, often employing coupling agents to facilitate the reaction. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the PEG linker. The reaction is generally performed in an anhydrous aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), at room temperature.

Another efficient method for esterification utilizes di-t-butyl dicarbonate ((Boc)2O) in the presence of a catalytic amount of DMAP. This approach cleanly converts stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. A key advantage of this method is the formation of volatile byproducts (t-butanol and carbon dioxide), which simplifies product purification researchgate.net.

Amidation: While the hydroxyl group cannot directly form an amide bond, it can be first converted to a more reactive intermediate, such as a tosylate or mesylate, which can then be displaced by an amine. Alternatively, the hydroxyl group can be oxidized to a carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt with EDC) to form a stable amide bond. This two-step process expands the versatility of the linker, allowing for its conjugation to primary and secondary amines.

For subsequent conjugation to primary amines on biomolecules, the terminal hydroxyl group of this compound can be converted into an activated ester, most commonly an N-hydroxysuccinimide (NHS) ester. This is a two-step process that begins with the conversion of the terminal alcohol to a carboxylic acid. This oxidation can be achieved using various oxidizing agents, such as Jones reagent (CrO3/H2SO4) or a milder alternative like TEMPO-catalyzed oxidation.

Once the corresponding carboxylic acid, t-Boc-Aminooxy-PEG3-acid, is formed, it can be reacted with N-hydroxysuccinimide in the presence of a coupling agent like DCC or EDC to yield the desired t-Boc-Aminooxy-PEG3-NHS ester. These NHS esters are highly reactive towards primary amino groups in a physiological pH range (typically 7.2-8.5), forming stable amide bonds. This makes them invaluable tools for labeling proteins, antibodies, and other amine-containing biomolecules.

| Derivative | Structure | Molecular Weight ( g/mol ) | Key Features |

| t-Boc-Aminooxy-PEG3-acid | C₁₄H₂₇NO₈ | 337.37 | Carboxylic acid for amidation or NHS ester formation. |

| t-Boc-Aminooxy-PEG3-NHS ester | C₁₈H₃₀N₂O₁₀ | 434.44 | Amine-reactive group for bioconjugation. |

Note: The data in this table is representative and may vary slightly based on the specific isomer and manufacturer.

The introduction of azide and alkyne functionalities onto the this compound backbone is of significant interest for their utility in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions offer high efficiency, specificity, and biocompatibility.

The synthesis of t-Boc-Aminooxy-PEG3-azide or -alkyne typically begins with the activation of the terminal hydroxyl group. This is commonly achieved by converting the alcohol into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine or triethylamine.

The resulting tosylated or mesylated intermediate can then undergo nucleophilic substitution with sodium azide (NaN3) to yield t-Boc-Aminooxy-PEG3-azide. Similarly, reaction with an alkyne-containing nucleophile, such as the sodium salt of propargyl alcohol, can introduce a terminal alkyne moiety.

| Derivative | Structure | Molecular Weight ( g/mol ) | CAS Number | Key Application |

| t-Boc-Aminooxy-PEG3-azide | C₁₃H₂₆N₄O₆ | 334.37 | 1235514-15-4 | Click Chemistry (CuAAC, SPAAC) |

| t-Boc-Aminooxy-PEG3-alkyne | C₁₄H₂₅NO₆ | 303.35 | Not available | Click Chemistry (CuAAC) |

Note: The data in this table is representative and may vary slightly based on the specific isomer and manufacturer.

Thiol groups are highly useful for bioconjugation, as they can react specifically with maleimides and other thiol-reactive groups to form stable thioether bonds. The synthesis of t-Boc-Aminooxy-PEG3-thiol from the corresponding alcohol can be achieved through several methods. One common approach involves the conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) as described previously, followed by nucleophilic substitution with a thiolating agent like potassium thioacetate. The resulting thioacetate can then be hydrolyzed under basic conditions (e.g., with sodium hydroxide or ammonia in methanol) to yield the free thiol.

An alternative method is the Mitsunobu reaction, where the alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (such as DEAD or DIAD), and a thiolating agent like thioacetic acid. This reaction proceeds with inversion of configuration at the carbon center. Subsequent deprotection of the thioacetate yields the desired thiol.

| Derivative | Structure | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| t-Boc-Aminooxy-PEG3-thiol | C₁₃H₂₇NO₆S | 325.42 | 1895922-75-4 | Thiol-reactive for conjugation with maleimides. |

Note: The data in this table is representative and may vary slightly based on the specific isomer and manufacturer.

Modification of the Aminooxy Group (post-deprotection)

The t-Boc protecting group on the aminooxy moiety is labile to acidic conditions and can be readily removed using reagents such as trifluoroacetic acid (TFA) in an appropriate solvent like dichloromethane. This deprotection step unveils the highly nucleophilic aminooxy group, which is then available for chemoselective ligation reactions.

The most prominent reaction of the deprotected aminooxy group is its condensation with aldehydes and ketones to form stable oxime linkages. This reaction, known as oxime ligation, is highly efficient and proceeds under mild, aqueous conditions, making it exceptionally well-suited for bioconjugation. The stability of the resulting oxime bond is significantly higher than that of imines or hydrazones, particularly at physiological pH.

The rate of oxime formation can be accelerated by the addition of catalysts, such as aniline (B41778) or its derivatives, which operate by forming a more reactive protonated Schiff base intermediate. This catalytic approach allows for rapid and efficient conjugation even at low concentrations of reactants.

The chemoselectivity of the aminooxy group allows for its reaction in the presence of other nucleophilic functional groups, such as amines and thiols, without the need for protecting groups. This orthogonality is a key advantage in the site-specific modification of complex biomolecules. Research has demonstrated the utility of oxime ligation in a wide range of applications, including peptide and protein labeling, the synthesis of antibody-drug conjugates, and the formation of hydrogels.

Chemoselective Ligation Reactions Enabled by T Boc Aminooxy Peg3 Alcohol

Oxime Ligation Chemistry in Complex Biological Environments

Oxime ligation is a robust and highly selective bioconjugation method that involves the reaction between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond. nih.govwikipedia.org This reaction is classified as bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with or being affected by the vast array of functional groups present in biological systems. nih.gov After the deprotection of the Boc group under mild acidic conditions, the free aminooxy group of the PEG3 linker is ready to react with a carbonyl-containing target, making it a cornerstone of chemoselective strategies for labeling proteins, peptides, and other biomolecules. broadpharm.comnih.gov

Kinetic and Mechanistic Aspects of Oxime Bond Formation

The formation of an oxime bond is a condensation reaction that proceeds via a two-step mechanism. The initial step involves the nucleophilic attack of the aminooxy group on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral carbinolamine intermediate. This is followed by a rate-limiting acid-catalyzed dehydration of the intermediate to yield the final C=N oxime linkage. nih.govresearchgate.net

The kinetics of oxime formation are generally modest at neutral pH, with second-order rate constants often below 0.01 M⁻¹s⁻¹. nih.gov This is comparatively slower than many cycloaddition-based "click" reactions. nih.gov Despite the slow kinetics, the reaction is highly favorable from a thermodynamic standpoint. The equilibrium constant for oxime formation is typically very high (often >10⁸ M⁻¹), indicating that the resulting oxime bond is significantly more stable than the reactants and highly resistant to hydrolysis under physiological conditions compared to analogous linkages like hydrazones. nih.gov

Factors Influencing Reaction Efficiency (e.g., pH, Catalysis)

The efficiency of oxime ligation is critically dependent on several factors, most notably pH and the presence of catalysts.

pH: The reaction rate is strongly pH-dependent, with the optimal pH typically falling in the mildly acidic range of 4 to 5. nih.govacs.org This is because the rate-limiting dehydration step of the carbinolamine intermediate is acid-catalyzed. However, many biological applications necessitate performing the reaction at or near neutral pH (pH 7.0–7.4) to maintain the stability and function of biomolecules like proteins. nih.govresearchgate.net At neutral pH, the reaction slows considerably due to the low concentration of protonated carbonyl species, which are more electrophilic and reactive. researchgate.net

Subsequent research has identified more potent catalysts. Derivatives such as m-phenylenediamine (B132917) (mPDA) and p-phenylenediamine (B122844) (pPDA) have demonstrated superior catalytic activity compared to aniline (B41778). acs.orgacs.org The higher efficiency of these catalysts allows for ligations to be performed rapidly even at low micromolar concentrations of reactants. acs.org Arginine has also been reported as an effective catalyst that concurrently helps to prevent the aggregation of protein substrates during the ligation process. chemrxiv.org

| Catalyst | Key Features | Reported Rate Enhancement |

|---|---|---|

| Aniline | Commonly used baseline catalyst. researchgate.net | Up to 40-fold increase at neutral pH. nih.gov |

| m-Phenylenediamine (mPDA) | Higher aqueous solubility allows for use at higher concentrations, leading to greater efficiency. acs.org | Up to 15 times more efficient than aniline in certain systems. acs.org |

| p-Phenylenediamine (pPDA) | Highly effective at neutral pH, even at low mM concentrations. acs.org | 19-fold faster than the equivalent aniline-catalyzed reaction in a model system. acs.org |

| Arginine | Dual function as a catalyst and a protein aggregation inhibitor. chemrxiv.org | Provides significant rate acceleration, particularly in bicarbonate buffer. chemrxiv.org |

Formation of Hydroxylamine (B1172632) Linkages through Reductive Amination

The oxime bond (C=N-O) formed through ligation can be further stabilized by chemical reduction to a hydroxylamine linkage (CH-NH-O). This transformation converts the double bond into a single bond, rendering the linkage irreversible and exceptionally stable. nih.govresearchgate.net

The primary challenge in this reduction is to selectively hydrogenate the C=N bond without causing reductive cleavage of the adjacent, and relatively weak, N-O bond, which would result in the formation of an undesired primary amine. researchgate.netresearchgate.net A variety of methods have been developed to achieve this chemoselective reduction:

Hydride Reagents: Traditional methods often employ stoichiometric reducing agents like borohydrides and hydrosilanes. nih.gov

Catalytic Hydrogenation: More advanced and atom-economical methods use catalytic hydrogenation. This can involve heterogeneous catalysts, such as platinum-based systems, often requiring the presence of a strong acid. nih.govresearchgate.net Homogeneous catalysts, including recently developed cyclometalated iridium(III) complexes, have shown high efficiency and turnover numbers for the selective reduction of oximes to hydroxylamines under milder conditions. researchgate.net

This reductive step provides a pathway to create exceptionally stable bioconjugates where the reversibility of the initial imine bond is completely eliminated.

Click Chemistry Applications Utilizing t-Boc-Aminooxy-PEG3-alcohol Derivatives

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, occurring in benign solvents like water with inoffensive byproducts. sigmaaldrich.com The versatile terminal alcohol group on this compound can be readily converted into functionalities suitable for click chemistry, such as an azide (B81097) or an alkyne. axispharm.com This derivatization transforms the molecule into a powerful bifunctional linker, enabling its use in popular click reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving the union of a terminal alkyne and an azide in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov

To employ this compound in a CuAAC strategy, its hydroxyl group is typically converted into either an azide (e.g., via tosylation or mesylation followed by substitution with an azide salt) or a terminal alkyne (e.g., by etherification with propargyl bromide). The resulting linker possesses a protected aminooxy group at one terminus and a click-reactive group at the other. This allows for a dual-ligation strategy where a biomolecule can be modified first via CuAAC, followed by deprotection of the Boc group and subsequent oxime ligation to a second molecule. The Cu(I) catalyst is typically generated in situ from a Cu(II) source, like copper(II) sulfate, and a reducing agent such as sodium ascorbate. nih.gov While highly efficient, a limitation of CuAAC in biological contexts can be the cytotoxicity associated with free copper ions, which can restrict its use in living cells. nih.gov

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a powerful, copper-free alternative to CuAAC that has become a cornerstone of bioorthogonal chemistry. sigmaaldrich.combiochempeg.com This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide due to the high energy associated with its ring strain. nih.gov This eliminates the need for a cytotoxic metal catalyst, making SPAAC ideal for applications in living systems. sigmaaldrich.comnih.gov

A derivative of this compound can be prepared for SPAAC by converting its hydroxyl group into an azide. This azide-functionalized linker can then be reacted with a biomolecule that has been modified with a strained cyclooctyne. The reaction is highly selective and proceeds rapidly under physiological conditions. interchim.fr The combination of the stable oxime linkage and the bioorthogonal SPAAC reaction enabled by derivatives of this compound provides a robust toolkit for assembling complex, multifunctional bioconjugates for advanced applications in chemical biology and materials science.

| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

|---|---|---|

| Reactants | Terminal Alkyne + Azide nih.gov | Strained Cyclooctyne (e.g., DBCO, BCN) + Azide nih.gov |

| Catalyst | Copper(I) required sigmaaldrich.com | None (reaction driven by ring strain) sigmaaldrich.com |

| Biocompatibility | Limited in live cells due to copper cytotoxicity. nih.gov | Excellent; widely used in living systems (bioorthogonal). nih.gov |

| Reaction Rate | Very fast with catalyst. | Very fast, often faster than CuAAC. interchim.fr |

| Product | 1,4-disubstituted 1,2,3-triazole nih.gov | Fused triazole regioisomers |

Macromolecular Conjugation Strategies

The ability to covalently attach synthetic molecules to biological macromolecules with high precision is a cornerstone of modern biomedical research. This compound serves as a versatile linker in this context, enabling the stable and specific modification of proteins, nucleic acids, and other biologically relevant structures.

The development of homogenous bioconjugates, where a synthetic molecule is attached to a specific site on a protein or peptide, is critical for ensuring batch-to-batch reproducibility and optimizing therapeutic efficacy. The aminooxy group of the linker is central to achieving this through oxime ligation, a highly efficient and chemoselective reaction. This reaction occurs between the aminooxy group and a carbonyl group (aldehyde or ketone) to form a stable oxime bond. axispharm.comrsc.org

To achieve site-specificity, a carbonyl group can be uniquely introduced into the protein structure in several ways:

Unnatural Amino Acid Incorporation: Genetic code expansion techniques allow for the incorporation of unnatural amino acids containing ketone or aldehyde moieties, such as p-acetylphenylalanine, at specific sites within a protein's sequence. The deprotected aminooxy group of the PEG linker can then exclusively react at this engineered site. mdpi.com

Glycan Oxidation: Many therapeutic proteins, particularly antibodies, are glycosylated. The carbohydrate portions of these glycoproteins can be enzymatically modified and then chemically oxidized with a mild agent like sodium periodate to generate aldehyde groups. These aldehydes serve as specific handles for conjugation with an aminooxy-functionalized linker.

The process involves first deprotecting the t-Boc group from the linker under mild acidic conditions, followed by conjugation to the carbonyl-containing protein. broadpharm.com This strategy is widely employed in creating precisely modified proteins for various applications.

Table 1: Comparison of Site-Specific Protein Modification Techniques using Aminooxy Chemistry

| Technique | Description | Key Advantages | Example Application |

|---|---|---|---|

| Unnatural Amino Acid Incorporation | A unique amino acid with a ketone handle (e.g., p-acetylphenylalanine) is genetically encoded into the protein at a desired position. | Precise control over conjugation site; homogenous product. | Engineering antibodies with specific drug attachment points. mdpi.com |

| Glycan Oxidation | The sialic acid residues on a glycoprotein are oxidized to create aldehyde groups. | Utilizes native post-translational modifications; avoids protein sequence engineering. | Creating antibody-drug conjugates with defined drug-to-antibody ratios. |

| Enzymatic Labeling | Enzymes like transglutaminase are used to attach a small molecule containing a carbonyl group to a specific amino acid (e.g., glutamine). | High specificity of the enzyme ensures controlled labeling. | Site-specific labeling of proteins for imaging or diagnostic purposes. |

The therapeutic potential of oligonucleotides, such as siRNA and antisense oligonucleotides, is often limited by poor cellular uptake and instability. nih.gov Covalent conjugation to delivery vehicles or stabilizing moieties using linkers like this compound can overcome these hurdles. vectorlabs.com

The strategy is analogous to protein conjugation: an oligonucleotide is synthesized with or modified to contain a reactive carbonyl group. This allows for a specific reaction with an aminooxy-functionalized molecule, often a peptide or targeting ligand that has been derivatized using the PEG linker. The PEG component of the linker improves the solubility and pharmacokinetic properties of the resulting conjugate. vectorlabs.comaxispharm.com This approach has been instrumental in developing peptide-oligonucleotide conjugates (POCs) that enhance cellular delivery. nih.gov The oxime linkage provides a stable connection between the oligonucleotide and the desired functional molecule. nih.govpublish.csiro.au

The performance of nanomaterials in biological systems is dictated by their surface properties. Surface functionalization with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a gold-standard technique to improve the biocompatibility of nanoparticles, reduce immunogenicity, and prolong circulation time.

This compound is well-suited for this application. The terminal hydroxyl group can be used to covalently attach the linker to the surface of various nanoparticles (e.g., silica, metal oxides) through well-established chemistries. Once the nanoparticle is coated with the PEG linker, the Boc-protected aminooxy group at the distal end can be deprotected. This exposes a reactive handle on the nanoparticle surface, which can then be used to attach specific targeting ligands, such as antibodies or peptides, via oxime ligation. This multi-step strategy allows for the construction of highly sophisticated, multifunctional nanocarriers for targeted drug delivery and imaging.

Advanced Linker Design in Biomedical Sciences

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. nih.gov A PROTAC consists of two ligands—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.

The linker's length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase. nih.gov PEG-based linkers, constructed from building blocks like this compound, are the most commonly used motifs in PROTAC design. biochempeg.com Their advantages include:

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often-hydrophobic PROTAC molecule, which can positively affect cell permeability and oral absorption. biochempeg.com

Tunable Length: The length of the PEG chain can be systematically varied to optimize the distance and orientation between the two ligands, which is crucial for degradation efficiency. biochempeg.com

Synthetic Accessibility: Bifunctional PEG units allow for the rapid and modular assembly of PROTAC libraries for screening and optimization. biochempeg.com

This compound can be incorporated into a larger linker structure, providing a reactive handle for conjugation to one of the ligands after its own hydroxyl group has been used to extend the linker chain or attach to the other ligand.

Table 2: Role of PEG Linkers in PROTAC Design

| Feature | Importance in PROTAC Function | Contribution of this compound |

|---|---|---|

| Length & Flexibility | Determines the ability to form a stable ternary complex (Target Protein-PROTAC-E3 Ligase). | Acts as a modular unit to systematically adjust linker length. |

| Solubility | Improves physicochemical properties, impacting cell permeability and pharmacokinetics. | The hydrophilic PEG chain increases the overall solubility of the PROTAC molecule. biochempeg.com |

| Attachment Chemistry | Provides a site for covalent attachment to the target protein ligand or the E3 ligase ligand. | The aminooxy and alcohol groups offer versatile handles for various conjugation reactions. medchemexpress.com |

ADCs are targeted cancer therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to tumor cells. The linker connecting the antibody and the payload is a critical component that must be stable in circulation but allow for efficient payload release inside the target cell.

The generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) is a major goal in the field, as it leads to more predictable pharmacology and a better safety profile. nih.gov Site-specific conjugation strategies using oxime ligation are a key enabling technology in this area. acs.org

This compound can be used to create an aminooxy-functionalized payload. This payload-linker construct is then conjugated to an antibody that has been engineered to contain a specific aldehyde or ketone handle, as described in section 4.1.1. This approach yields a homogeneous ADC population where the payload is attached at a defined site via a stable oxime bond. The PEG spacer can also help to improve the solubility of the ADC, particularly when a hydrophobic payload is used. pegsummit.com

Role in Advanced Materials Science and Polymer Chemistry

Synthesis of Graft Copolymers and Polymer Brushes

Graft copolymers consist of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. These materials are essential for creating surfaces and particles with tailored properties. t-Boc-Aminooxy-PEG3-alcohol is instrumental in both primary methods for synthesizing these copolymers: "grafting to" and "grafting from".

"Grafting To" Approaches for Polymer-Biomolecule Conjugates

The "grafting to" method involves attaching pre-synthesized polymer chains onto a backbone or surface. This compound acts as a versatile linker in this approach, particularly for creating polymer-biomolecule conjugates. The process leverages the molecule's distinct functional ends.

First, the terminal hydroxyl group of this compound is used to attach the molecule to a reactive site on a pre-formed polymer. This can be achieved through various reactions, such as esterification with a carboxylic acid group on the polymer. Once the linker is attached, the tert-butyloxycarbonyl (Boc) protecting group is removed from the aminooxy terminus under mild acidic conditions. This deprotection reveals the highly reactive aminooxy group (-ONH2).

This newly exposed functional group can then react specifically with an aldehyde or ketone group present on a biomolecule, such as a protein or peptide that has been chemically modified to display such a group. This highly efficient and chemoselective reaction, known as oxime ligation, forms a stable oxime bond, effectively "grafting" the polymer chain onto the biomolecule. The hydrophilic PEG3 spacer ensures adequate separation and solubility during the conjugation process.

| Step | Description | Reactants | Product |

| 1. Activation | Polymer with a reactive group (e.g., -COOH) is prepared. | Pre-formed Polymer-COOH | Activated Polymer |

| 2. Linker Attachment | The hydroxyl end of this compound is coupled to the activated polymer. | Activated Polymer, this compound | Polymer-PEG3-Aminooxy-Boc |

| 3. Deprotection | The Boc group is removed under mild acidic conditions to expose the aminooxy group. | Polymer-PEG3-Aminooxy-Boc, Acid (e.g., TFA) | Polymer-PEG3-Aminooxy |

| 4. Conjugation | The aminooxy-functionalized polymer reacts with a biomolecule containing an aldehyde or ketone. | Polymer-PEG3-Aminooxy, Biomolecule-CHO | Polymer-Biomolecule Conjugate |

"Grafting From" Polymerization Strategies

In the "grafting from" or surface-initiated polymerization (SIP) approach, polymer chains are grown directly from an initiator that has been immobilized on a surface or a macromolecule. This method allows for the creation of dense polymer layers, often called "polymer brushes."

This compound can be readily converted into a polymerization initiator. The terminal hydroxyl group serves as a convenient handle for chemical modification. For instance, it can be reacted with 2-bromoisobutyryl bromide in an esterification reaction to form a tertiary alkyl bromide, which is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP).

This newly formed initiator, now bearing a latent t-Boc-protected aminooxy group, can be anchored to a substrate. Subsequently, the polymerization of monomers is initiated from the anchored sites, leading to the growth of polymer chains directly from the surface. After the polymer brush is formed, the t-Boc group at the distal end of each chain can be removed, exposing the aminooxy functionality for further conjugation, for example, to capture specific proteins or cells. This strategy allows for the creation of multifunctional surfaces with precise control over polymer chain density and end-group chemistry.

Design of Responsive and Smart Biomaterials

Smart biomaterials are designed to respond to specific environmental stimuli, such as changes in pH or temperature, or the presence of certain biomolecules. The unique functionalities of this compound facilitate the design of such advanced materials.

Hydrogel Formation and Functionalization

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them ideal for biomedical applications like tissue engineering and drug delivery. This compound can be used to create functionalized hydrogels through oxime click chemistry.

In this strategy, the hydroxyl group of the molecule is first used to attach it to a multi-armed core structure, such as an 8-arm PEG scaffold. After attachment and subsequent deprotection of the Boc group, a multi-arm PEG structure presenting multiple aminooxy groups is formed. This macromer can then be cross-linked by adding a molecule containing at least two aldehyde groups, such as glutaraldehyde (B144438) or a PEG-dialdehyde. The rapid and specific reaction between the aminooxy and aldehyde groups forms a stable, covalently cross-linked hydrogel network. The biocompatibility of the PEG components and the water byproduct of the oxime reaction make this an excellent method for encapsulating cells or therapeutic agents.

Self-Assembling PEG-Peptide Conjugates

Self-assembly is a powerful bottom-up approach to creating nanostructured materials. Amphiphilic molecules, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can spontaneously assemble into ordered structures like micelles or vesicles in an aqueous environment.

This compound is an ideal linker for synthesizing PEG-peptide conjugates, which are a prominent class of self-assembling biomaterials. The hydrophilic PEG segment is conjugated to a peptide, which can be designed to be hydrophobic or to have specific secondary structures (e.g., β-sheets) that promote association.

The synthesis involves modifying a peptide to contain a ketone or aldehyde group. The this compound is deprotected and then reacted with the peptide via oxime ligation. The resulting amphiphilic block copolymer, consisting of a hydrophilic PEG block and a hydrophobic or interactive peptide block, will self-assemble in water to minimize unfavorable interactions, forming well-defined nanostructures. These structures have applications in drug delivery, where they can encapsulate hydrophobic drugs within their core.

| Conjugate Component | Role in Self-Assembly | Example Structure | Resulting Nanostructure |

| Polyethylene (B3416737) Glycol (PEG) | Hydrophilic "corona" | mPEG- | Forms the outer shell, providing stability and biocompatibility in aqueous solution. |

| This compound | Linker | -(Oxime Bond)- | Covalently connects the hydrophilic and hydrophobic blocks. |

| Peptide | Hydrophobic/Interactive "core" | -Peptide(hydrophobic) | Drives the assembly process and forms the core of the nanostructure. |

Surface Engineering for Controlled Biological Interactions

Modifying the surface of materials is crucial for biomedical devices, biosensors, and cell culture platforms to control interactions with biological systems, such as preventing non-specific protein adsorption or promoting specific cell attachment. Polymer brushes, synthesized using "grafting from" techniques, are particularly effective for this purpose.

As described in section 5.1.2, this compound can be converted into an ATRP initiator and immobilized on a surface (e.g., gold, silicon oxide, or polymer films). The subsequent growth of polymer chains from the surface creates a dense layer of end-grafted polymers. The terminal aminooxy groups, exposed after deprotection, provide a platform for the specific immobilization of biomolecules. For instance, an aldehyde-modified cell-adhesion peptide (like one containing the RGD sequence) can be covalently attached to the polymer brush surface. This creates a surface that resists non-specific protein and cell fouling due to the PEG brushes, while simultaneously presenting specific ligands to promote the adhesion and growth of targeted cell types. This level of control is essential for the development of advanced biocompatible and bioactive materials.

Analytical and Characterization Methodologies for T Boc Aminooxy Peg3 Alcohol Conjugates

Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view of the molecular structure and composition of t-Boc-Aminooxy-PEG3-alcohol conjugates. These techniques are indispensable for confirming covalent linkages and identifying key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound conjugates. ¹H NMR, in particular, is instrumental in confirming the formation of the oxime bond, which is the characteristic linkage formed when the aminooxy group reacts with an aldehyde or ketone.

The formation of the oxime linkage results in the appearance of new signals in the ¹H NMR spectrum. Specifically, the proton of the oxime group (C=N-OH ) typically appears in the range of 7.50 to 7.70 ppm. The disappearance of the aldehyde proton signal (around 9-10 ppm) and the characteristic signals of the t-Boc protecting group and the PEG linker provide further evidence of successful conjugation.

Key ¹H NMR Signal Assignments for Oxime Bond Formation:

| Functional Group | Typical Chemical Shift (ppm) | Description |

| Oxime Proton (C=N-OH ) | 7.50 - 7.70 | Confirms the formation of the oxime linkage. |

| PEG Chain Protons | 3.5 - 3.8 | Characteristic signals of the polyethylene (B3416737) glycol backbone. |

| t-Boc Protons | ~1.4 | Signal from the tert-butyloxycarbonyl protecting group. |

Detailed 2D NMR techniques, such as COSY and HSQC, can be employed for more complex conjugates to fully assign the proton and carbon signals and confirm the connectivity of the entire molecule.

Mass Spectrometry (MS) for Molecular Weight Assessment

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound conjugates, thereby confirming the successful attachment of the PEG linker to the target molecule. researchgate.netnih.gov Due to the often large and heterogeneous nature of bioconjugates, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used. walshmedicalmedia.com

MALDI-TOF MS is particularly well-suited for analyzing PEGylated proteins and peptides. nih.gov It provides information on the average molecular weight of the conjugate and can also reveal the distribution of PEG chains attached to the protein, known as the degree of PEGylation. walshmedicalmedia.comnih.gov The mass spectrum of a PEGylated protein will show a series of peaks, each corresponding to the protein with a different number of PEG units attached. nih.gov

Example of MALDI-TOF MS Data for a PEGylated Peptide:

| Species | Observed Mass (Da) | Interpretation |

| Unconjugated Peptide | 2867.6 | The starting peptide material. |

| PEGylated Peptide | 4781.4 | The peptide successfully conjugated with a PEG linker. researchgate.net |

ESI-MS, often coupled with liquid chromatography (LC-MS), is another powerful technique for the analysis of PEGylated molecules. walshmedicalmedia.com It can provide accurate mass measurements and is particularly useful for analyzing complex mixtures of conjugates. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and can be used to monitor the progress of a conjugation reaction involving this compound. The formation of an oxime bond and the presence of other key functional groups can be confirmed by characteristic absorption bands in the IR spectrum.

The disappearance of the strong C=O stretching band of the aldehyde or ketone starting material (typically around 1700-1740 cm⁻¹) and the appearance of a C=N stretching vibration (around 1620-1680 cm⁻¹) are indicative of oxime bond formation. Additionally, the broad O-H stretch of the alcohol group in this compound will be present in the region of 3200-3600 cm⁻¹.

Characteristic IR Absorption Frequencies:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H Stretch (Alcohol) | 3200-3600 | Strong, broad |

| C-H Stretch (Alkane) | 2850-3000 | Strong |

| C=O Stretch (Ketone/Aldehyde) | 1700-1740 | Strong (disappears upon conjugation) |

| C=N Stretch (Oxime) | 1620-1680 | Medium (appears upon conjugation) |

| C-O Stretch (Ether/Alcohol) | 1000-1300 | Strong |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation of this compound conjugates from unreacted starting materials and other impurities, as well as for the analysis of the purity and size distribution of the final product.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of PEGylated molecules. waters.com Reversed-phase HPLC (RP-HPLC) is particularly effective for separating molecules based on their hydrophobicity. In the case of this compound conjugates, the addition of the hydrophilic PEG chain will typically cause the conjugate to elute earlier than the more hydrophobic starting material.

The choice of column (e.g., C4, C8, C18) and the mobile phase gradient are critical for achieving optimal separation. cellmosaic.com Detection is often performed using UV-Vis spectroscopy, and when coupled with mass spectrometry (LC-MS), HPLC can provide both separation and mass identification of the components in a mixture. waters.com

Typical HPLC Parameters for Conjugate Analysis:

| Parameter | Condition |

| Column | C18 or C4 reversed-phase |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile with 0.1% TFA |

| Gradient | Linear gradient from low to high %B |

| Detection | UV at 220 nm and 280 nm |

Size Exclusion Chromatography (SEC) for Polymer Analysis

Size Exclusion Chromatography (SEC) is a powerful technique for analyzing the size and molecular weight distribution of polymers and bioconjugates. chromatographyonline.combiopharminternational.com It separates molecules based on their hydrodynamic radius, with larger molecules eluting earlier than smaller ones. canterbury.ac.nz SEC is particularly useful for assessing the extent of PEGylation and for detecting the presence of aggregates or unconjugated starting materials. chromatographyonline.comsepax-tech.com.cn

For this compound conjugates, SEC can be used to separate the larger conjugate from the smaller, unreacted PEG linker and other low molecular weight impurities. chromatographyonline.com The use of multi-angle light scattering (MALS) and refractive index (RI) detectors in conjunction with SEC can provide accurate measurements of the absolute molecular weight and polydispersity of the conjugate. biopharminternational.com

Illustrative SEC Elution Profile:

| Elution Order | Species | Rationale |

| 1 | Aggregates | Largest hydrodynamic radius, elute first. |

| 2 | PEGylated Conjugate | Larger than the unconjugated molecule. |

| 3 | Unconjugated Molecule | Smaller than the conjugate. |

| 4 | Free PEG Linker | Smallest hydrodynamic radius, elutes last. |

Biophysical Characterization of Conjugate Interactions

The conjugation of this compound to a biomolecule can alter its interaction with binding partners. A thorough biophysical characterization is essential to understand the impact of PEGylation on the binding kinetics and thermodynamics of the resulting conjugate. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Bio-Layer Interferometry (BLI) are powerful tools for these investigations.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a real-time, label-free optical technique for monitoring biomolecular interactions. It provides detailed kinetic information, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ).

In a typical SPR experiment to characterize a conjugate formed using this compound, one interacting partner (the ligand) is immobilized on a sensor chip, and the other (the analyte, which could be the PEGylated conjugate) is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface.

Research Findings:

The introduction of a PEG linker, such as that derived from this compound, can influence the binding kinetics in several ways. The flexible PEG chain can create a steric shield, which might decrease the association rate (kₐ) by hindering the initial binding of the conjugate to its partner. Conversely, the PEG linker can also increase the localized concentration of the conjugate near the surface, potentially enhancing the association rate. The dissociation rate (kₔ) may also be affected, as the PEG chain could interfere with the stability of the formed complex.

Table 1: Illustrative Kinetic Data from SPR Analysis

| Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |

|---|---|---|---|

| Native Protein | 2.5 x 10⁵ | 1.2 x 10⁻³ | 4.8 |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. nih.govwisc.eduresearchgate.netwhiterose.ac.uk From a single ITC experiment, the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction can be determined.

Research Findings:

The conjugation of a PEG linker can impact the thermodynamics of binding. The desolvation of the PEG chain upon binding can contribute to the enthalpic and entropic changes. The flexibility of the PEG linker might also lead to conformational changes in the biomolecule that affect the thermodynamics of the interaction.

An ITC experiment would involve titrating the PEGylated conjugate into a solution containing its binding partner and measuring the resulting heat changes. The data would be fitted to a binding model to extract the thermodynamic parameters.

The following table provides an example of the thermodynamic data that could be obtained from an ITC analysis of a native versus a PEGylated protein.

Table 2: Illustrative Thermodynamic Data from ITC Analysis

| Sample | Kₐ (M⁻¹) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

|---|---|---|---|---|

| Native Protein | 2.1 x 10⁸ | -11.4 | -8.2 | -3.2 |

Bio-Layer Interferometry (BLI)

Bio-Layer Interferometry is another optical, label-free technique for real-time monitoring of biomolecular interactions. wikipedia.orgnih.govharvard.edunih.gov In BLI, a biosensor tip is dipped into the sample, and changes in the interference pattern of light reflected from the sensor surface are measured as molecules bind and dissociate. wikipedia.orgharvard.edunih.gov BLI provides kinetic data similar to SPR and is particularly well-suited for high-throughput screening. nih.gov

Research Findings:

Similar to SPR, BLI can be used to assess the impact of PEGylation on the association and dissociation rates of a conjugate. The "dip and read" format of BLI makes it a convenient method for comparing the binding profiles of a panel of different PEGylated conjugates. wikipedia.org

The kinetic parameters obtained from BLI would be comparable to those from SPR, providing insights into how the this compound linker modulates the interaction with a binding partner.

The following table illustrates the type of kinetic data that can be generated using BLI.

Table 3: Illustrative Kinetic Data from BLI Analysis

| Analyte | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₗ (nM) |

|---|---|---|---|

| Native Biomolecule | 5.2 x 10⁴ | 3.1 x 10⁻⁴ | 6.0 |

This hypothetical data shows a similar trend to the illustrative SPR data, with a slight reduction in the on-rate and a slight increase in the off-rate, leading to a small decrease in binding affinity for the PEGylated molecule.

Future Perspectives and Research Directions

Development of Novel Synthetic Pathways for t-Boc-Aminooxy-PEG3-alcohol Analogues

The synthesis of this compound analogues with varied PEG chain lengths and alternative protecting groups is a burgeoning area of research. The development of more efficient and cost-effective synthetic routes is crucial for the widespread adoption of these linkers in both academic and industrial settings.

Recent innovations in PEG synthesis are moving away from traditional multi-step processes, which often involve acid-labile protecting groups and require purification at each step. A promising alternative is the development of one-pot synthesis strategies. For instance, the use of base-labile protecting groups, such as the phenethyl group, allows for a two-step deprotection and coupling process within a single reaction vessel. beilstein-journals.org This approach significantly reduces synthesis time and cost by eliminating the need to isolate and purify intermediate products. beilstein-journals.org Such methodologies could be adapted for the synthesis of a library of t-Boc-Aminooxy-PEG-alcohol analogues with varying PEG lengths, providing researchers with a toolkit of linkers tailored for specific applications.

Furthermore, a patent has described a cost-effective method for producing a Boc-protected aminooxy PEG-6 linker, highlighting the industrial interest in scalable and economical synthesis. google.com The described synthetic protocol is designed to be adaptable for creating PEG moieties of different lengths. google.com The development of such robust and flexible synthetic pathways will be instrumental in exploring the full potential of this class of linkers.

Integration into Multicomponent Reaction Systems for Increased Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for the rapid generation of diverse molecular architectures. nih.gov The integration of bifunctional linkers like this compound into MCRs is an exciting prospect for the synthesis of highly complex and functionalized biomolecules and materials.

The aminooxy and hydroxyl functionalities of the linker, after appropriate deprotection and activation, can participate in various MCRs. For example, the aminooxy group is highly reactive towards aldehydes and ketones, forming stable oxime linkages. axispharm.com This chemoselective reaction can be exploited in MCRs to introduce the PEG linker into a larger molecular scaffold. The terminal hydroxyl group can be derivatized into other reactive functionalities, such as an azide (B81097) or an alkyne, for participation in click chemistry-based MCRs.

One area of significant potential is the use of MCRs in the synthesis of antibody-drug conjugates (ADCs). nih.govmdpi.com A one-pot assembly of dual-site-specific ADCs has been reported, demonstrating the feasibility of using complex, multi-step reactions in a single vessel to create sophisticated bioconjugates. By incorporating this compound or its derivatives into such MCR schemes, it may be possible to generate ADCs with precisely controlled drug-to-antibody ratios and tailored pharmacokinetic profiles.

Emerging Applications in Diagnostics and Biosensing

The unique properties of this compound make it an ideal candidate for the development of advanced diagnostic and biosensing platforms. The ability to immobilize this linker on various surfaces and nanoparticles, coupled with the specific reactivity of the aminooxy group, allows for the creation of highly sensitive and selective detection systems.

Gold Nanoparticle-Based Colorimetric Biosensors: Gold nanoparticles (AuNPs) exhibit size- and aggregation-dependent color, a property that can be harnessed for colorimetric biosensing. rsc.org By functionalizing AuNPs with this compound, a versatile platform for detecting analytes containing aldehyde or ketone groups can be created. Upon deprotection of the Boc group, the aminooxy-functionalized AuNPs can bind to the target analyte, leading to a change in their aggregation state and a corresponding color change. nih.gov This approach could be used to develop simple, rapid, and cost-effective assays for a variety of biomarkers.

Electrochemical Impedance Spectroscopy (EIS) Biosensors: EIS is a powerful label-free technique for detecting binding events at an electrode surface. mdpi.comscielo.br An electrode can be modified with a self-assembled monolayer of this compound. After deprotection, the surface becomes capable of capturing specific biomolecules through oxime ligation. This binding event alters the electrochemical properties of the electrode-solution interface, which can be measured by EIS. nih.govresearchgate.net This technology holds promise for the development of highly sensitive and real-time biosensors for a range of diagnostic applications.

| Biosensing Platform | Principle | Potential Application of this compound |

| Gold Nanoparticle (AuNP) Colorimetric Biosensor | Analyte-induced aggregation or disaggregation of AuNPs leads to a visible color change. | Functionalization of AuNPs with the linker to enable capture of aldehyde or ketone-containing biomarkers. |

| Electrochemical Impedance Spectroscopy (EIS) Biosensor | Binding of target molecules to a functionalized electrode surface alters the electrochemical impedance. | Surface modification of electrodes with the linker for specific capture of target analytes via oxime ligation. |

Exploration in Regenerative Medicine and Tissue Engineering

PEG-based hydrogels are widely used as scaffolds in regenerative medicine and tissue engineering due to their excellent biocompatibility, tunable mechanical properties, and ability to support cell growth. The incorporation of this compound and its analogues into these hydrogels opens up new avenues for creating "smart" scaffolds with enhanced functionality.

The terminal hydroxyl group of the linker can be used to crosslink into the hydrogel network, while the protected aminooxy group provides a latent reactive handle. After fabrication of the scaffold, the Boc group can be removed to expose the aminooxy functionality, which can then be used to immobilize bioactive molecules such as growth factors, adhesion peptides, or other signaling molecules. This allows for precise spatial and temporal control over the presentation of biological cues to encapsulated or migrating cells.

A significant area of interest is in nerve regeneration. PEG has been shown to promote the repair of peripheral nerves and is being investigated for spinal cord injury. nih.govnih.govmdpi.comjneurology.commdpi.com By creating PEG hydrogel scaffolds that can release neurotrophic factors in a controlled manner, it may be possible to enhance axonal regeneration and functional recovery. The use of this compound to tether these factors to the scaffold could provide a sustained and localized delivery system.

| Application Area | Role of PEG-based Scaffolds | Potential Contribution of this compound |

| Nerve Regeneration | Provide a supportive matrix for axonal growth and can be loaded with neurotrophic factors. | Covalent immobilization of growth factors to the scaffold for sustained and localized release, promoting nerve repair. |

| General Tissue Engineering | Act as a 3D support for cell growth, proliferation, and differentiation. | Functionalization of the scaffold with cell adhesion peptides or other signaling molecules to create a more biomimetic microenvironment. |

Computational Approaches for Predicting Reactivity and Conjugation Efficiency

Computational modeling and simulation are becoming increasingly important tools in the design and optimization of bioconjugation strategies and drug delivery systems. Molecular dynamics (MD) simulations, in particular, can provide valuable insights into the behavior of PEGylated molecules at the atomic level. dntb.gov.uaresearchgate.net

Predicting Binding Affinity and Reactivity: MD simulations can be used to predict the binding affinity of PEGylated ligands to their protein targets. researchgate.netnih.gov By modeling the conformational dynamics of this compound and its conjugates, researchers can gain a better understanding of how factors such as PEG chain length and linker chemistry influence binding interactions. This can help in the rational design of linkers with optimal properties for specific applications, such as in the development of ADCs with improved targeting and efficacy.

Modeling Drug Release from Hydrogels: For applications in regenerative medicine, computational models can be used to predict the release kinetics of drugs and other bioactive molecules from PEGylated hydrogels. nih.govnih.govtandfonline.comfrontiersin.orgresearchgate.net By simulating the diffusion of molecules through the hydrogel matrix, it is possible to optimize the design of the scaffold to achieve a desired release profile. This can be particularly useful for developing controlled-release systems for growth factors in tissue engineering applications.

These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the development of new and improved applications for this compound and its analogues.

Q & A

Basic Research Questions

Q. What is the functional role of the Boc (tert-butoxycarbonyl) protecting group in t-Boc-Aminooxy-PEG3-alcohol during bioconjugation?

- Methodological Answer : The Boc group shields the aminooxy (-ONH2) moiety during synthesis and storage, preventing premature reactions. Prior to conjugation, the Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the reactive aminooxy group for site-specific oxime ligation with ketone or aldehyde-functionalized biomolecules .

Q. How should this compound be stored to maintain long-term stability?

- Methodological Answer : Store at -20°C under anhydrous conditions (argon/nitrogen atmosphere) with desiccants to prevent hydrolysis of the aminooxy group. Aliquoting into amber vials minimizes light-induced degradation. Periodic NMR analysis (e.g., monitoring Boc group integrity at δ 1.4 ppm) is recommended to verify stability .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Verify Boc group presence (δ 1.4 ppm for tert-butyl) and PEG spacer signals (δ 3.5–3.7 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ or [M+Na]+).

- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 220 nm .

Advanced Research Questions

Q. How can reaction conditions for this compound in antibody-drug conjugate (ADC) synthesis be optimized to minimize side reactions?

- Methodological Answer :

- pH Control : Maintain pH 4–5 (acetate buffer) to favor oxime ligation over hydrolysis.

- Molar Ratio : Use a 2–3-fold excess of aminooxy linker to target biomolecule ketones/aldehydes.

- Temperature : Conduct reactions at 4°C to reduce nonspecific binding.

- Validation : Monitor conjugation efficiency via SDS-PAGE or LC-MS to confirm drug-to-antibody ratio (DAR) .

Q. What strategies mitigate hydrolysis of the aminooxy group in this compound during aqueous storage?

- Methodological Answer :

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to stabilize the aminooxy group.

- Controlled Humidity : Store reconstituted solutions with silica gel packs to limit water activity.

- Stabilizer Additives : Include 1–5% glycerol or DMSO to reduce hydrolysis rates .

Q. How can researchers resolve discrepancies in reported conjugation efficiencies of this compound across studies?

- Methodological Answer :

- Variable Analysis : Compare buffer composition (e.g., phosphate vs. acetate), reaction time, and biomolecule accessibility (e.g., surface-exposed ketones).

- Purity Checks : Use HPLC-MS to rule out batch-to-batch impurities affecting reactivity.

- Controlled Replicates : Standardize protocols across labs to isolate variables (e.g., molar ratios, temperature) .

Q. What advanced analytical approaches quantify the release kinetics of payloads from this compound-based conjugates?

- Methodological Answer :

- In Vitro Assays : Use fluorescence quenching (e.g., FRET-based probes) or LC-MS/MS to track payload release in simulated physiological conditions (pH 7.4, 37°C).

- Mathematical Modeling : Apply first-order kinetics to predict release profiles and optimize linker stability .

Key Considerations for Experimental Design

- Reproducibility : Document buffer pH, temperature, and molar ratios rigorously to enable cross-study comparisons .

- Ethical Data Reporting : Disclose batch-specific purity data and storage conditions to avoid misinterpretation .

- Contradiction Analysis : Use peer-reviewed frameworks (e.g., FINER criteria) to evaluate study limitations and contextualize findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.